9-Aminoacridine hemihydrate
Overview
Description
9-Aminoacridine hemihydrate is a derivative of acridine, a heterocyclic compound composed of a tricyclic aromatic system. This compound is known for its high fluorescence and is used in various scientific and industrial applications. It appears as a yellow crystalline powder and is almost insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Aminoacridine can be synthesized through several methods. One common method involves the reaction of N-phenyl-o-phenylenediamine with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol. Another method involves the reaction of acridine with sodium amide.
Industrial Production Methods: Industrial production of 9-aminoacridine hemihydrate typically involves large-scale synthesis using the aforementioned methods, followed by crystallization to obtain the hemihydrate form. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Oxidation: 9-Aminoacridine can undergo oxidation reactions, often resulting in the formation of acridone derivatives.
Reduction: Reduction of 9-aminoacridine can lead to the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to various substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituent used.
Scientific Research Applications
9-Aminoacridine hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a catalyst in organic synthesis.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA replication and transcription.
Medicine: Exhibits anticancer and antimicrobial activities. It is used in the development of drugs targeting specific types of cancer cells and drug-resistant strains of microorganisms.
Industry: Employed in the production of fluorescent dyes and as a mutagen in genetic research.
Mechanism of Action
The primary mechanism of action of 9-aminoacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This disrupts DNA replication and transcription, leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication. Additionally, 9-aminoacridine can disrupt several signaling pathways, including PI3K/AKT/mTOR, p53, and NF-kappaB, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in nucleic acid staining.
Proflavine: A compound similar to 9-aminoacridine, used as an antiseptic and in DNA intercalation studies.
Quinacrine: An acridine derivative used as an antimalarial drug and in the treatment of giardiasis.
Uniqueness: 9-Aminoacridine hemihydrate is unique due to its high fluorescence and strong DNA intercalation properties. Its ability to inhibit topoisomerase II and disrupt multiple signaling pathways makes it particularly effective in anticancer and antimicrobial applications. Unlike some similar compounds, it has a broader range of applications in both scientific research and industrial processes.
Properties
IUPAC Name |
acridin-9-amine;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMBMFBYYEVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.